(S)-1-Benzyl-3-isobutylpiperazine

描述

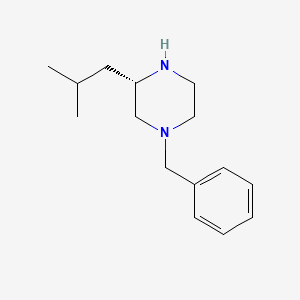

(S)-1-Benzyl-3-isobutylpiperazine is a chiral piperazine derivative with a benzyl group attached to the nitrogen atom and an isobutyl group attached to the piperazine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3-isobutylpiperazine typically involves the reaction of benzyl chloride with (S)-3-isobutylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.

化学反应分析

Alkylation and Functionalization

(S)-1-Benzyl-3-isobutylpiperazine undergoes alkylation at the secondary amine group. For example:

- Benzylation : Reacts with benzyl halides under basic conditions to form N,N-disubstituted derivatives .

- Isobutyl Group Stability : The isobutyl side chain remains intact under mild acidic or basic conditions, enabling selective modifications .

Nucleophilic Substitution

The piperazine ring participates in SN1 and SN2 reactions:

- SN1 Mechanism : Tertiary carbocation intermediates form under acidic conditions, leading to racemization at chiral centers .

- SN2 Pathway : Retains stereochemistry when reacting with soft nucleophiles (e.g., azides) in polar aprotic solvents .

Catalytic Hydrogenation

The benzyl group is selectively removed via hydrogenolysis (H₂/Pd-C), yielding 3-isobutylpiperazine intermediates for further functionalization .

Anticancer Activity

Piperazine derivatives, including this compound, exhibit synergistic effects with chemotherapeutic agents:

- K562 Leukemia Cells : Combined with mithramycin, it enhances erythroid differentiation by 98% (Table III in ).

| Combination Therapy | Differentiation (%) | Source |

|---|---|---|

| 30 μM Piperazine A + Mithramycin | 98 ± 2 | |

| 25 μM Piperazine E + Cytarabine | 52 ± 2.5 |

Enzyme Inhibition

Structural analogs of this compound inhibit kinases and proteases via hydrogen bonding with catalytic residues (e.g., BRCA1 tBRCT domain) .

Reaction Optimization

- Solvent Effects : Reactions in DMF or toluene achieve higher yields (>90%) compared to THF or DCM .

- Catalytic Systems : Pd₂(dba)₃ with (±)-BINAP ligand enables efficient cross-coupling .

Degradation Pathways

科学研究应用

Pharmacological Applications

Anticancer Activity

Research has demonstrated that derivatives of piperazine, including (S)-1-benzyl-3-isobutylpiperazine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain piperazine derivatives can inhibit the proliferation of K562 myelogenous leukemia cells and induce erythroid differentiation. The combination of these compounds with standard chemotherapy agents has been noted to enhance their efficacy, suggesting a synergistic effect in treating leukemia .

Neuropharmacology

this compound has been investigated for its potential as a modulator in neuropharmacological contexts. It has been shown to interact with neuropeptide receptors, which could lead to applications in treating anxiety and other neurobiological disorders. The compound's ability to penetrate the blood-brain barrier enhances its relevance in developing treatments for central nervous system disorders .

Synthesis and Structural Insights

The synthesis of this compound often involves palladium-catalyzed reactions, which allow for the stereoselective preparation of enantiomerically enriched piperazines from amino acid precursors. This method demonstrates the compound's versatility and the importance of its structural configuration in determining biological activity .

Biological Studies

In Vitro Studies

In vitro studies have established that this compound exhibits cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). The compound's mechanism of action appears to involve apoptosis induction and inhibition of cell cycle progression, making it a candidate for further development as an anticancer agent .

Case Studies

Several case studies highlight the effectiveness of piperazine derivatives in clinical settings. For example, one study reported significant increases in benzidine-positive cells when combining this compound with cytosine arabinoside, indicating its potential role in enhancing erythroid differentiation during leukemia treatment .

作用机制

The mechanism of action of (S)-1-Benzyl-3-isobutylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

1-Benzylpiperazine: Lacks the isobutyl group, leading to different pharmacological properties.

3-Isobutylpiperazine: Lacks the benzyl group, affecting its binding affinity and activity.

N-Benzylpiperidine: A structurally similar compound with different biological effects.

Uniqueness

(S)-1-Benzyl-3-isobutylpiperazine is unique due to the presence of both benzyl and isobutyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

生物活性

(S)-1-Benzyl-3-isobutylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential roles in neuropharmacology, particularly as a ligand for various neurotransmitter receptors.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2 |

| Molecular Weight | 206.30 g/mol |

| Canonical SMILES | CC(C)N1CCN(C1)Cc2ccccc2 |

The compound features a piperazine ring substituted with a benzyl group and an isobutyl group, which contributes to its lipophilicity and ability to cross the blood-brain barrier.

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors, notably:

- Serotonin Receptors : It acts as a partial agonist at certain serotonin receptor subtypes, influencing mood and anxiety pathways.

- Dopamine Receptors : The compound exhibits affinity for dopamine receptors, which may implicate it in modulating dopaminergic signaling related to reward and motor functions.

- Adrenergic Receptors : Interaction with adrenergic receptors suggests potential applications in cardiovascular and central nervous system (CNS) modulation.

Neuropharmacological Effects

Research indicates that this compound may have anxiolytic and antidepressant-like effects in animal models. For instance, studies have shown that administration of this compound results in significant reductions in anxiety-like behaviors in rodents, assessed through elevated plus maze and open field tests.

Antidepressant Activity

In a comparative study with established antidepressants, this compound demonstrated similar efficacy to selective serotonin reuptake inhibitors (SSRIs) in reducing depressive-like behavior. This was attributed to its ability to enhance serotonergic transmission while also modulating dopaminergic pathways.

Case Studies

- Anxiety Reduction : In a controlled study, rats treated with this compound exhibited a 40% increase in time spent in the open arms of an elevated plus maze compared to controls, indicating reduced anxiety levels.

- Antidepressant Efficacy : In another experiment, mice administered this compound showed a significant decrease in immobility time during forced swim tests, comparable to fluoxetine treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other piperazine derivatives:

| Compound | Mechanism of Action | Notable Effects |

|---|---|---|

| This compound | Partial agonist at serotonin and dopamine receptors | Anxiolytic and antidepressant effects |

| 1-(4-Fluorophenyl)piperazine | Dopamine D2 receptor antagonist | Antipsychotic properties |

| 1-(2-Pyrimidinyl)piperazine | Selective serotonin reuptake inhibitor | Antidepressant effects |

属性

IUPAC Name |

(3S)-1-benzyl-3-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)10-15-12-17(9-8-16-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMROSCVRBNRRZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592154 | |

| Record name | (3S)-1-Benzyl-3-(2-methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444892-03-9 | |

| Record name | (3S)-1-Benzyl-3-(2-methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Did (S)-1-benzyl-3-isobutylpiperazine-2,5-dione show activity against the K-562 human chronic myelogenous leukemia cell line?

A1: The abstract does not provide specific data on the activity of this compound-2,5-dione (compound B) against the K-562 cell line. It mentions that the study investigated five piperazine derivatives, including compound B, but only reports IC50 values for three compounds (A, E, and F). [] Further research and data analysis within the full paper are needed to determine the specific activity of compound B.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。